SB 268262 was originally developed by scientists at the pharmaceutical company SmithKline Beecham (now part of GlaxoSmithKline). It is classified as a calcitonin receptor antagonist, specifically targeting the calcitonin gene-related peptide pathway. The compound has been utilized in various preclinical studies to explore its role in cartilage metabolism and pain modulation.
The synthesis of SB 268262 involves multiple steps typical of organic synthesis. While specific synthetic routes are proprietary, general methods include:
Details regarding the exact synthetic pathway are often not disclosed in public literature due to commercial confidentiality.
The molecular formula of SB 268262 is , with a molecular weight of approximately 401.46 g/mol. The structure includes:
The three-dimensional conformation of SB 268262 allows it to effectively bind to calcitonin receptors, inhibiting their activity.
SB 268262 participates in several chemical reactions relevant to its function:
These interactions are crucial for understanding how SB 268262 can modulate pain and inflammation in cartilage cells.
The mechanism of action of SB 268262 primarily involves:
Research has demonstrated that SB 268262 affects apoptotic pathways in chondrocytes, influencing cell survival and function under pathological conditions.
SB 268262 exhibits several notable physical and chemical properties:
These properties are crucial for researchers when considering the compound for therapeutic applications.
SB 268262 has been primarily studied for its potential applications in:
Despite its promising applications, it is important to note that SB 268262 has been withdrawn from commercial sale due to undisclosed reasons, limiting its availability for further research .
SB 268262 emerged as a pivotal non-peptide antagonist targeting the calcitonin gene-related peptide 1 (CGRP1) receptor through systematic drug discovery efforts in the late 1990s. Initial high-throughput screening of compound libraries identified a low-affinity lead molecule, SB-211973, which exhibited modest CGRP receptor binding activity (IC₅₀ ≈ 3 µM) [4]. Structural optimization of this benzanilide scaffold focused on enhancing receptor affinity and metabolic stability. Critical modifications included:
This optimization yielded the racemic compound SB-268262 (chemical name: N-Methyl-N-(2-methylphenyl)-3-nitro-4-(2-thiazolylsulfinyl)-benzamide), which demonstrated substantially improved binding affinity. Subsequent chiral separation produced the single enantiomer SB-(+)-273779, though SB-268262 remained a key reference compound in pharmacological studies [4]. The compound's molecular weight is 401.46 g/mol, with the chemical formula C₁₈H₁₅N₃O₄S₂ and CAS registry number 217438-17-0 [2] [3].
Pharmacological characterization revealed SB 268262's exceptional potency and selectivity. In radioligand binding assays using human neuroblastoma (SK-N-MC) cell membranes, SB 268262 inhibited [¹²⁵I]CGRP binding with an IC₅₀ of 0.24 nM. Functional assays demonstrated blockade of CGRP-stimulated adenylyl cyclase activity with an IC₅₀ of 0.83 nM – confirming its role as a potent CGRP signaling antagonist [2] [3]. This represented a >10,000-fold increase in potency over the initial lead compound.
Table 1: Pharmacological Profile of SB 268262
Assay System | Target | IC₅₀ Value | Significance |
---|---|---|---|
SK-N-MC membrane binding | [¹²⁵I]CGRP displacement | 0.24 nM | Subnanomolar receptor affinity |
SK-N-MC functional assay | CGRP-activated adenylyl cyclase | 0.83 nM | Potent inhibition of intracellular signaling |
Porcine tissue binding | [¹²⁵I]CGRP displacement | ~40% inhibition at 1 µM | Species-specific binding differences |
The compound's discovery marked a therapeutic milestone as it provided the first evidence that non-peptide molecules could effectively target CGRP receptors – previously considered accessible only to peptide-based drugs. This breakthrough validated CGRP receptor antagonism as a viable strategy for migraine treatment and facilitated later development of clinically approved gepants (small molecule CGRP antagonists) [6]. SB 268262 became a critical research tool for elucidating CGRP receptor functions in pain pathways, particularly in experimental models of neurogenic inflammation and migraine [8].
Non-peptide antagonists like SB 268262 represent a transformative approach in targeting neuropeptide receptors, overcoming significant limitations inherent to peptide-based therapeutics. Their development capitalizes on distinct pharmacological advantages:
Oral Bioavailability and Metabolic Stability: Unlike peptide CGRP antagonists (e.g., CGRP₈₋₃₇), SB 268262's small molecular weight (401.46 g/mol) and synthetic chemical structure confer resistance to enzymatic degradation, enabling oral administration [4] [6]. The absence of peptide bonds prevents hydrolysis by proteases in the gastrointestinal tract and systemic circulation. Additionally, its lipophilic nature (logP ≈ 2.8) facilitates efficient absorption and blood-brain barrier penetration – crucial for targeting central nociceptive pathways involved in migraine [6].
Receptor Selectivity and Binding Kinetics: SB 268262 exhibits exceptional selectivity for the human CGRP receptor complex (CLR/RAMP1), with minimal cross-reactivity to related receptors (e.g., amylin or adrenomedullin receptors) [6]. Structural analyses indicate that the thiazolylsulfinylbenzamide core binds competitively to the extracellular N-terminal domain of the calcitonin receptor-like receptor (CLR), specifically disrupting CGRP binding without intrinsic receptor activation [6]. This mechanism differs fundamentally from monoclonal antibody approaches that sequester CGRP ligand.
Table 2: Molecular Characteristics of SB 268262 vs. Other CGRP-Targeting Modalities
Characteristic | SB 268262 (Non-peptide antagonist) | Peptide Antagonists (e.g., CGRP₈₋₃₇) | Monoclonal Antibodies (e.g., erenumab) |
---|---|---|---|
Molecular Weight | 401.46 Da | ~3,500 Da | ~150,000 Da |
Administration Route | Oral | Intravenous/Subcutaneous | Subcutaneous/Intravenous |
Binding Site | CLR extracellular domain | CGRP C-terminal region | CGRP ligand or receptor extracellular domain |
Receptor Kinetics | Competitive antagonism | Competitive antagonism | Non-competitive inhibition |
Blood-Brain Barrier Penetration | Moderate | Negligible | Negligible |
The compound's utility extends beyond migraine research, serving as a pharmacological probe for investigating CGRP's roles in cardiovascular homeostasis, neurogenic inflammation, and nociceptive processing [6] [8]. Its development validated the principle that complex peptide-receptor interactions could be effectively targeted by small molecules – a paradigm now applied to multiple neuropeptide systems (e.g., substance P, orexin).
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7